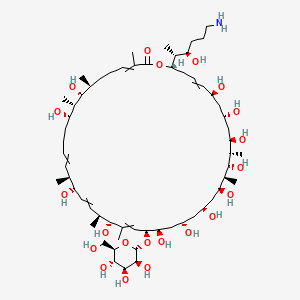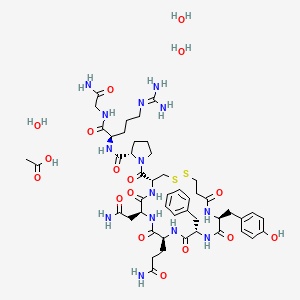
DK-1-49
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.
Wissenschaftliche Forschungsanwendungen
Development of Data Integration in High Energy Nuclear Physics : Kaida, A., Golosova, M., Grigorieva, M., and Gubin, M. (2018) discussed the challenges in processing and storing large volumes of data in high energy nuclear physics, emphasizing the importance of metadata integration from various sources into a central storage system. This research is part of the ATLAS experiment on the LHC, focused on providing easy access to significant information about LHC experiments for the scientific community (Kaida et al., 2018).
LKPD Development STEM-PjBL Integrated on Thermochemical Learning : Syafe'i, S. S., and Effendi, E. (2020) conducted research to develop LKPD STEM-PjBL (Science, Technology, Engineering, and Mathematics-Project Based Learning) integrated on Thermochemical learning. The research focused on its validity and practicality for educational purposes (Syafe'i & Effendi, 2020).
Higher-order Douglas-Kroll Transformation in Chemistry : Nakajima, T., and Hirao, K. (2000) explored the Douglas-Kroll (DK) Hamiltonians in the context of chemistry, specifically in terms of high-order transformations and their practical implementation. Their work contributes to the understanding of electron systems within this framework (Nakajima & Hirao, 2000).
Technology of Formation and Coding in Information and Telecommunications Networks : Krasnorutsky, A., Sidchenko, S., Barannik, V., Onyshchenko, R., Sidchenko, Y., and Pris, G. (2022) discussed the processing of informative segments of the video image using transformant orthogonal transformation dkp. Their research aims to build a technology for coding the sequence of transformants of sufficiently informative image segments while maintaining the efficiency of its delivery (Krasnorutsky et al., 2022).
Machine Learning and Data Mining Methods in Diabetes Research : Kavakiotis, I., Tsave, O., Salifoglou, A., Maglaveras, N., Vlahavas, I., and Chouvarda, I. (2017) conducted a systematic review of the applications of machine learning and data mining techniques in diabetes research, highlighting the significant production of data in biotechnology and health sciences (Kavakiotis et al., 2017).
Eigenschaften
CAS-Nummer |
853136-76-2 |
|---|---|
Produktname |
DK-1-49 |
Molekularformel |
C28H31N5O3S2 |
Molekulargewicht |
549.708 |
IUPAC-Name |
2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide |
InChI |
InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34) |
InChI-Schlüssel |
BCMZCPIZJPKEIR-UHFFFAOYSA-N |
SMILES |
O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DK-1-49; DK149; DK 1 49 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














